2,6-difluoro-4-(1H-triazol-5-yl)benzonitrile
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Overview
Description
2,6-difluoro-4-(1H-triazol-5-yl)benzonitrile is a chemical compound that belongs to the class of benzonitriles, which are aromatic compounds containing a cyano group attached to a benzene ring. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzene ring and a 1H-triazol-5-yl group at the 4 position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-4-(1H-triazol-5-yl)benzonitrile typically involves the reaction of 2,6-difluorobenzonitrile with a suitable triazole precursorThis reaction is carried out under mild conditions, often in the presence of a copper(I) catalyst and a base, such as sodium ascorbate, in a solvent like dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-4-(1H-triazol-5-yl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: The triazole ring can undergo cycloaddition reactions with other unsaturated compounds, forming new heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different triazole derivatives .
Scientific Research Applications
2,6-difluoro-4-(1H-triazol-5-yl)benzonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,6-difluoro-4-(1H-triazol-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, such as enzymes and receptors . This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.
Other Triazole Derivatives: Compounds containing the 1,2,3-triazole or 1,2,4-triazole moiety.
Uniqueness
2,6-difluoro-4-(1H-triazol-5-yl)benzonitrile is unique due to the presence of both fluorine atoms and the triazole ring, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the triazole ring provides a versatile platform for further functionalization and interaction with biological targets .
Properties
Molecular Formula |
C9H4F2N4 |
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Molecular Weight |
206.15 g/mol |
IUPAC Name |
2,6-difluoro-4-(2H-triazol-4-yl)benzonitrile |
InChI |
InChI=1S/C9H4F2N4/c10-7-1-5(9-4-13-15-14-9)2-8(11)6(7)3-12/h1-2,4H,(H,13,14,15) |
InChI Key |
QIOXVXNINKFYDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)C2=NNN=C2 |
Origin of Product |
United States |
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